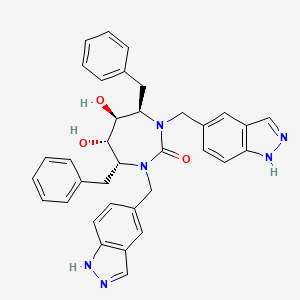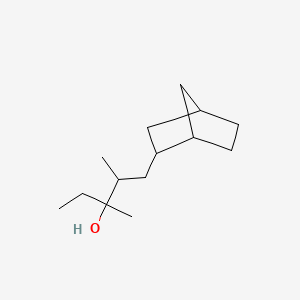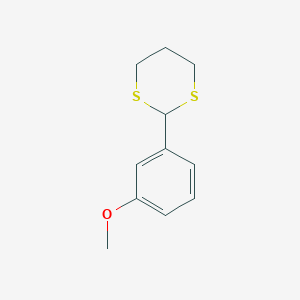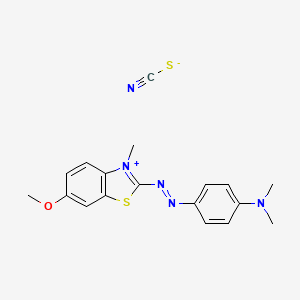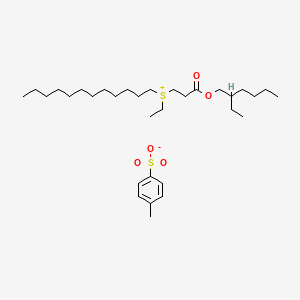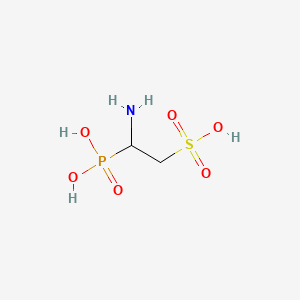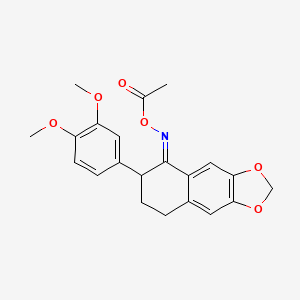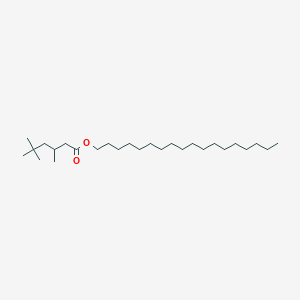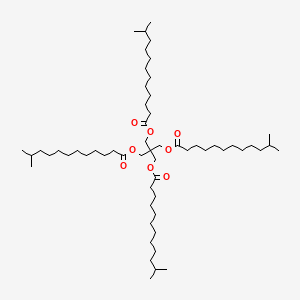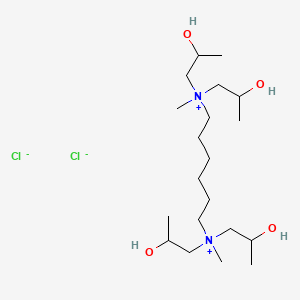
N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is a chemical compound with the molecular formula C20H46Cl2N2O4 and a molecular weight of 449.49624 g/mol . This compound is known for its unique structure, which includes two quaternary ammonium groups connected by a hexane chain, each bearing two hydroxypropyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-hydroxypropyl)methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate amines, which are subsequently quaternized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop to meet the stringent quality standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.
Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide, through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange reactions are typically carried out using aqueous solutions of the desired anions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxypropyl groups.
Reduction: Formation of tertiary amines from quaternary ammonium groups.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers for its antimicrobial properties
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride primarily involves the disruption of cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): Contains benzamide groups instead of quaternary ammonium groups.
Uniqueness
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is unique due to its specific combination of hydroxypropyl groups and quaternary ammonium groups, which confer distinct chemical and biological properties. This combination makes it particularly effective as a phase transfer catalyst and antimicrobial agent, distinguishing it from other similar compounds .
Properties
CAS No. |
85117-90-4 |
|---|---|
Molecular Formula |
C20H46Cl2N2O4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[bis(2-hydroxypropyl)-methylazaniumyl]hexyl-bis(2-hydroxypropyl)-methylazanium;dichloride |
InChI |
InChI=1S/C20H46N2O4.2ClH/c1-17(23)13-21(5,14-18(2)24)11-9-7-8-10-12-22(6,15-19(3)25)16-20(4)26;;/h17-20,23-26H,7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SRLABNGABZFTJO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C[N+](C)(CCCCCC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


